molecular formula C22H25N3O B5860322 N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE

N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE

Cat. No.: B5860322
M. Wt: 347.5 g/mol
InChI Key: FQLOBXYQZKLUSW-UHFFFAOYSA-N
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Description

N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the 4-Methylphenyl Group: This step involves the alkylation of the benzodiazole ring with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Cyclohexanecarboxamide Formation: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups.

Mechanism of Action

The mechanism of action of N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ACETAMIDE
  • **N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPIONAMIDE

Uniqueness

N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE is unique due to its cyclohexane carboxamide moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-16-11-13-17(14-12-16)15-25-20-10-6-5-9-19(20)23-22(25)24-21(26)18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLOBXYQZKLUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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